REACTION_CXSMILES
|
C([O:3][C:4](=[O:13])[CH:5]([CH2:9][CH2:10][CH2:11][CH3:12])[C:6](O)=[O:7])C.C(O)(C)C.[BH4-].[Li+]>O1CCCC1>[CH2:9]([CH:5]([CH2:6][OH:7])[C:4]([OH:13])=[O:3])[CH2:10][CH2:11][CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)O)CCCC)=O
|
Name
|
|
Quantity
|
4.5 L
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.4 L
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
16.5 (± 1.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 12 L, 4-necked, round-bottomed flaks, equipped with a mechanical stirrer
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Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature at 15-25° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to an internal temperature at 10-13° C.
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of 2 N HCl (2.4 L) over a period of 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature at 10-25° C
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated at 35-40° C. (20 mbar)
|
Type
|
CUSTOM
|
Details
|
to collect ˜7.5 L of the solvent
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C(C(=O)O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 kg | |
YIELD: CALCULATEDPERCENTYIELD | 543.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |